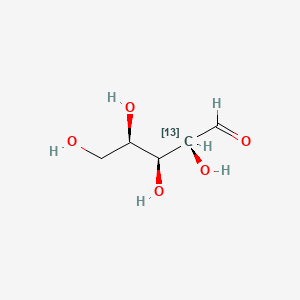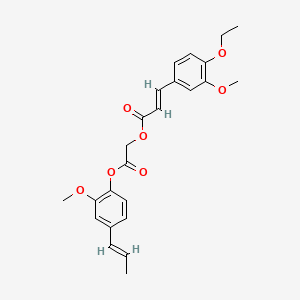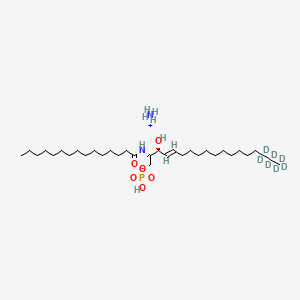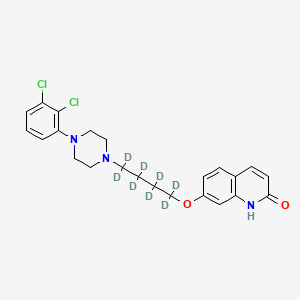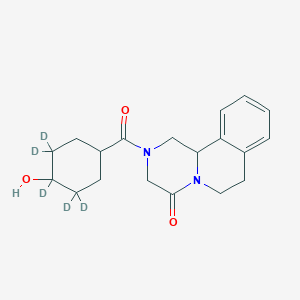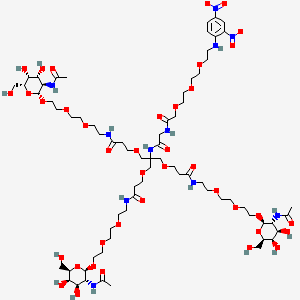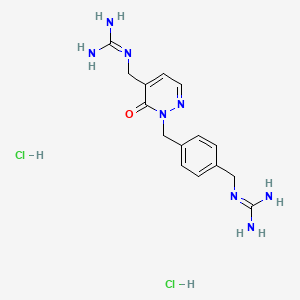
cis-Dihydro Tetrabenazine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dihydro Tetrabenazine-d7: is a deuterium-labeled derivative of cis-Dihydro Tetrabenazine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydro Tetrabenazine-d7 involves the incorporation of deuterium into the parent compound, cis-Dihydro Tetrabenazine. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: cis-Dihydro Tetrabenazine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
cis-Dihydro Tetrabenazine-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer for quantitation in drug development processes.
Biology: Employed in studies involving the metabolism and pharmacokinetics of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of cis-Dihydro Tetrabenazine-d7 involves its interaction with vesicular monoamine transporter type 2 (VMAT2). By inhibiting VMAT2, the compound depletes monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine from stores within the basal ganglia. This inhibition reduces the uptake of these neurotransmitters into synaptic vesicles, thereby modulating their levels and activity in the central nervous system .
Comparison with Similar Compounds
Tetrabenazine: The parent compound, used for the treatment of chorea in Huntington’s disease.
Deutetrabenazine: A deuterium-labeled derivative of tetrabenazine, similar to cis-Dihydro Tetrabenazine-d7.
Valbenazine: Another derivative of tetrabenazine, used for the treatment of tardive dyskinesia.
Uniqueness: this compound is unique due to its specific deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This labeling allows for more accurate quantitation and analysis in scientific research, making it a valuable tool in drug development and other applications .
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2R,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i1D3,2D3,12D |
InChI Key |
WEQLWGNDNRARGE-YQQLGRGSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



